![molecular formula C17H18ClN5O B2434662 1-(3-氯苯基)-5-(2-吡咯烷-1-基乙基)吡唑并[3,4-d]嘧啶-4-酮 CAS No. 897613-87-5](/img/structure/B2434662.png)
1-(3-氯苯基)-5-(2-吡咯烷-1-基乙基)吡唑并[3,4-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound’s structure features a pyrazolo[3,4-d]pyrimidine core, substituted with a 3-chlorophenyl group and a 2-pyrrolidin-1-ylethyl side chain.
科学研究应用
1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for various scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing new derivatives with potential biological activities.
Biology: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound has shown potential as a therapeutic agent for treating diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for other chemical products
作用机制
Target of Action
Similar compounds have been reported to interact with the sigma-1 receptor .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antifungal activities . They may impede the growth and reproduction of fungi by affecting the morphology of mycelium, destroying cell membrane integrity, and increasing cell membrane permeability .
Biochemical Pathways
The compound’s potential antifungal activity suggests it may interfere with the cellular processes of fungi .
Result of Action
The compound’s action results in the inhibition of fungal growth and reproduction . This is achieved by affecting the morphology of mycelium, destroying cell membrane integrity, and increasing cell membrane permeability .
准备方法
The synthesis of 1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl group and the 2-pyrrolidin-1-ylethyl side chain. Common reagents used in these reactions include chlorinated aromatic compounds, pyrrolidine, and various catalysts and solvents. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
化学反应分析
1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives with different properties.
Hydrolysis: This reaction can break down the compound into smaller fragments, which may be useful for studying its structure-activity relationships
相似化合物的比较
1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in biological activity.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-: Another derivative with distinct substituents, which may result in different therapeutic potentials
属性
IUPAC Name |
1-(3-chlorophenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c18-13-4-3-5-14(10-13)23-16-15(11-20-23)17(24)22(12-19-16)9-8-21-6-1-2-7-21/h3-5,10-12H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAGHEQGQCZXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
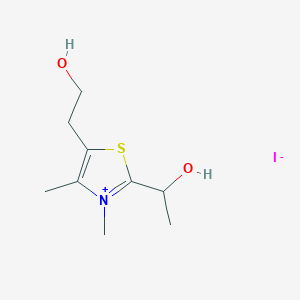
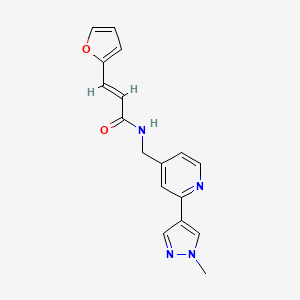
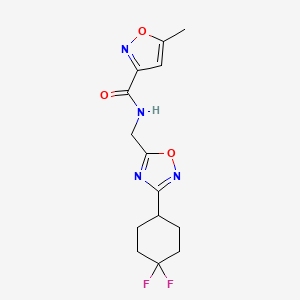
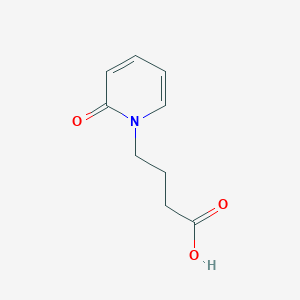
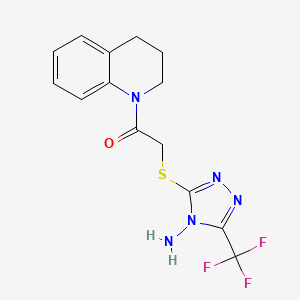
![(2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2434587.png)
![3-Oxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B2434590.png)
![N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434591.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)
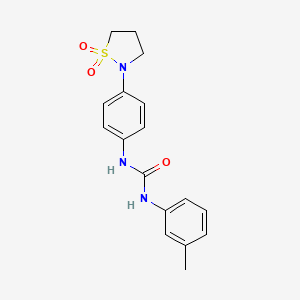
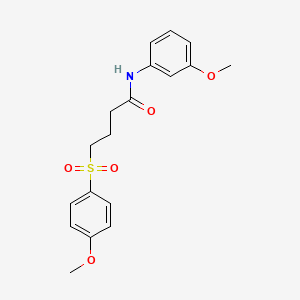
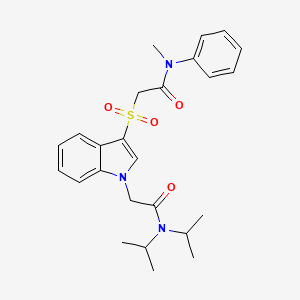
![6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2434601.png)
![2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B2434602.png)
